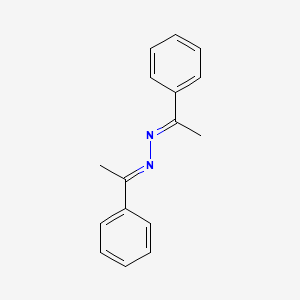

Ethanone, 1-phenyl-, 2-(1-phenylethylidene)hydrazone

説明

Structure

3D Structure

特性

CAS番号 |

729-43-1 |

|---|---|

分子式 |

C16H16N2 |

分子量 |

236.31 g/mol |

IUPAC名 |

(Z)-1-phenyl-N-[(Z)-1-phenylethylideneamino]ethanimine |

InChI |

InChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14- |

InChIキー |

MOKMQSIJAHPSQX-JTFWXBGUSA-N |

異性体SMILES |

C/C(=N/N=C(\C1=CC=CC=C1)/C)/C2=CC=CC=C2 |

正規SMILES |

CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

他のCAS番号 |

729-43-1 |

ピクトグラム |

Environmental Hazard |

製品の起源 |

United States |

Azine Class Overview

Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org They are the products of the condensation reaction between hydrazine (B178648) and aldehydes or ketones. wikipedia.org Depending on the carbonyl compound used, azines are classified as aldazines (from aldehydes) or ketazines (from ketones). erpublications.com Acetophenone (B1666503) azine is, therefore, a ketazine. These compounds are considered 2,3-diaza analogs of 1,3-butadienes. erpublications.comresearchgate.net

The synthesis of azines is most commonly achieved through the condensation of hydrazine with two equivalents of a carbonyl compound. wikipedia.orgerpublications.com This reaction can be catalyzed by acids or bases. While symmetrical azines are synthesized from a single type of carbonyl compound, unsymmetrical azines can be prepared using two different carbonyl compounds. erpublications.com

Synthetic Methodologies and Reaction Pathways

Condensation Reactions for Acetophenone (B1666503) Azine Synthesis

Acetophenone azine is primarily synthesized through the condensation of a carbonyl compound with a hydrazine (B178648) derivative. The most common methods involve the reaction of acetophenone with hydrazine hydrate (B1144303) or the reaction of acetophenone-semicarbazone with acetophenone and ammonia (B1221849).

The condensation reaction between acetophenone and hydrazine hydrate is typically facilitated by acidic conditions. An acid catalyst is employed to activate the carbonyl group of acetophenone. The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. The use of a small amount of glacial acetic acid is a common practice to catalyze the formation of the initial hydrazone intermediate. orgsyn.org

The choice of solvent plays a significant role in the synthesis of acetophenone azine. Ethanol (B145695) is frequently used as the reaction solvent because it effectively dissolves both the acetophenone and hydrazine hydrate reactants, creating a homogeneous reaction mixture. orgsyn.orgresearchgate.net The reaction is often carried out under reflux in ethanol, where the elevated temperature accelerates the rate of condensation. researchgate.net Furthermore, ethanol is also utilized in the purification process; the crude product can be washed with cold ethanol or recrystallized from it to achieve higher purity. googleapis.com The polarity of the solvent can have a minor effect on the spectroscopic properties of the resulting azine, but ethanol is a standard medium for the synthesis itself. researchgate.net

Several strategies have been developed to optimize the yield and purity of acetophenone azine. Key parameters for optimization include the reaction method, duration, and purification techniques.

Reaction Method and Duration: Traditional synthesis involves heating the reactants under reflux in ethanol for several hours (e.g., 4-6 hours). However, modern techniques such as ultrasonic irradiation have been shown to significantly improve the process. Ultrasonic methods can increase the yield and dramatically reduce the reaction time to as little as one hour due to enhanced reaction kinetics. researchgate.net

Temperature Control: Careful temperature management is critical, particularly when isolating the intermediate acetophenone hydrazone. To prevent the decomposition of the hydrazone into the azine, volatile materials and solvents should be removed at low temperatures, specifically below 20°C. orgsyn.org

Purification: The final purity of the product is typically enhanced through recrystallization. Ethanol is a common solvent for this purpose, where the crude acetophenone azine is dissolved in hot ethanol and allowed to cool, resulting in the formation of purified crystals. googleapis.com Washing the crude product with cold ethanol is another effective step to remove impurities.

Table 1: Comparison of Synthetic Methods for Acetophenone Azine

| Feature | Reflux Method | Ultrasonic Irradiation |

| Typical Yield | ~73.1% | ~88.8% researchgate.net |

| Reaction Time | 4–6 hours | 30–60 minutes |

| Conditions | Reflux in ethanol researchgate.net | Room temperature in ethanol researchgate.net |

An alternative, though less common, pathway for producing acetophenone azine involves the reaction of acetophenone-semicarbazone with acetophenone in the presence of ammonia. google.com This method results in acetophenone azine and urea (B33335) as a valuable byproduct. googleapis.comgoogle.com The process is generally carried out with an excess of ammonia, and the molar ratio of acetophenone to acetophenone-semicarbazone is typically between 1:1 and 2:1. google.com

This synthetic route requires elevated temperatures, generally in the range of 100°C to 200°C. google.com Optimal results are often achieved at temperatures between 140°C and 160°C. googleapis.comgoogle.com The reaction is conducted under substantially autogenous pressure, which can build to approximately 1300 to 1450 p.s.i.g. depending on the specific reactant ratios and temperature. googleapis.com The reaction time is inversely proportional to the temperature; higher temperatures lead to faster reaction rates. google.com Following the reaction, the excess ammonia is vented, and the acetophenone azine product is recovered and purified, often by recrystallization from ethanol. googleapis.comgoogle.com This process can achieve yields of over 90%. googleapis.com

Table 2: Reaction Conditions for Acetophenone Azine Synthesis from Acetophenone-Semicarbazone

| Parameter | Value / Condition |

| Reactants | Acetophenone-semicarbazone, Acetophenone, Ammonia google.com |

| Molar Ratio (Acetophenone:Semicarbazone) | ~1.5:1 googleapis.comgoogle.com |

| Molar Ratio (Ammonia:Semicarbazone) | 10:1 to 70:1 googleapis.comgoogle.com |

| Temperature Range | 100–200°C google.com |

| Optimal Temperature | 140–160°C googleapis.comgoogle.com |

| Pressure | Autogenous (approx. 1300–1450 p.s.i.g.) googleapis.com |

| Byproduct | Urea googleapis.comgoogle.com |

Acetophenone-Semicarbazone with Acetophenone and Ammonia

Autogenous Pressure Regimes

A notable method for producing acetophenone azine involves reacting acetophenone-semicarbazone with acetophenone and an excess of ammonia at elevated temperatures, which generates pressure within the reaction vessel, known as an autogenous pressure regime. google.comgoogleapis.com This process is advantageous as it can lead to high yields of both acetophenone azine and a valuable byproduct, urea. google.com

The reaction is typically conducted at temperatures ranging from 100 to 200°C. google.comgoogleapis.com Specifically, using about 1.5 moles of acetophenone per mole of acetophenone-semicarbazone in the presence of excess ammonia is a preferred condition. googleapis.com For instance, when approximately 50 moles of ammonia per mole of the semicarbazone are used at a reaction temperature of about 140 to 160°C, an autogenous pressure of about 1300 to 1450 p.s.i.g. is developed. google.comgoogleapis.com Under these conditions, a 93.3% yield of acetophenone azine has been reported. google.com

While the use of autogenous pressure is a key feature, the reaction can also be carried out at atmospheric pressure by bubbling ammonia through a molten mixture of the reactants. google.com The amount of ammonia used is typically between 10 to 70 moles per mole of the semicarbazone. google.comgoogleapis.com

Byproduct Formation (e.g., Urea)

A significant aspect of the synthesis of acetophenone azine from acetophenone-semicarbazone is the co-production of urea. google.comgoogleapis.com This method provides an economical route not only to acetophenone azine but also to urea, which has widespread applications in industry and agriculture. google.com The reaction stoichiometry indicates that for every mole of acetophenone azine formed, one mole of urea is also produced. googleapis.com In a documented example, the reaction of acetophenone-semicarbazone with acetophenone and ammonia yielded acetophenone azine and a 100% theoretical yield of urea. google.comgoogleapis.com The urea can be recovered from the aqueous filtrate after the acetophenone azine has been separated. google.com

Oxidative Dimerization Routes

Alternative pathways to acetophenone azine involve the oxidative dimerization of acetophenone derivatives. These methods offer different reaction conditions and mechanisms compared to the high-pressure synthesis from semicarbazones.

One such route is the oxidative dimerization of the acetophenone imine anion. tandfonline.comtandfonline.com This process involves the formation of the imine anion from acetophenone, which is then dimerized in the presence of an oxidizing agent. tandfonline.comresearchgate.net This method has been investigated to establish optimal conditions for the synthesis of acetophenone azine. tandfonline.comtandfonline.com

A specific system for the oxidative dimerization of the acetophenone imine anion utilizes a combination of a peroxyester, such as t-butyl peroxybenzoate, and a copper salt, like copper(I) iodide. tandfonline.com The reaction of the lithioimine of acetophenone with t-butyl peroxybenzoate in the presence of copper iodide can produce acetophenone azine in good yields. tandfonline.com

The yield of acetophenone azine is influenced by the ratios of the reactants. Increasing the peroxide-to-lithioimine ratio from 1:2 to 1:1 can modestly increase the yield. tandfonline.com However, varying the lithioimine-to-copper iodide ratio does not appear to significantly affect the outcome. tandfonline.com While copper(I) iodide is effective, copper(I) bromide can also be used with similar results. tandfonline.com Notably, using only a catalytic amount of copper(I) iodide leads to a significant drop in the yield of acetophenone azine. tandfonline.com The reaction is typically carried out in a solvent like diethyl ether, and contaminants such as acetophenone and acetophenone imine are often present in the crude product. tandfonline.com

Table 1: Effect of Reactant Ratios on Acetophenone Azine Yield tandfonline.com

| Entry | Lithioimine:Peroxide Ratio | Lithioimine:Copper Iodide Ratio | Crude Yield (%) | Purified Yield (%) |

| 1 | 2:1 | 2:1 | Quantitative | 61.4 |

| 2 | 1:1 | 2:1 | 84.2 | 44.4 |

| 3 | 1:1 | 1:1 | 81.6 | 44.4 |

| 4 | 2:1 | 1:1 | Quantitative | 59.9 |

Acetophenone Imine Anion Dimerization

Alternative Synthetic Approaches

To improve reaction efficiency and yields, alternative methods such as the use of ultrasonic irradiation have been explored.

The synthesis of acetophenone azine and its derivatives can be significantly improved by employing ultrasonic irradiation. researchgate.netresearchgate.net This method involves the condensation of an acetophenone derivative with hydrazine hydrate in ethanol. researchgate.net The use of ultrasound has been shown to enhance reaction kinetics, leading to higher yields and shorter reaction times compared to conventional heating or reflux methods. researchgate.net

For example, the synthesis of 2'-hydroxy acetophenone azine yielded 88.80% of the product when conducted under ultrasonic irradiation for 1 hour at room temperature. researchgate.net In contrast, the traditional reflux method for the same reaction required 2 hours and resulted in a lower yield of 73.13%. researchgate.net The enhanced efficiency of the ultrasonic method is attributed to the effects of acoustic cavitation, which promotes better mixing and mass transfer. mdpi.com

Table 2: Comparison of Synthesis Methods for 2'-hydroxy Acetophenone Azine researchgate.net

| Method | Reaction Time | Yield (%) |

| Reflux | 2 hours | 73.13 |

| Ultrasonic Irradiation | 1 hour | 88.80 |

One-Step Synthesis of Symmetrical Azine Derivatives

A prevalent method for synthesizing Acetophenone azine and its derivatives involves the reaction of the parent acetophenone with hydrazine hydrate in a suitable solvent, most commonly ethanol. erpublications.com The reaction mixture is typically heated under reflux to facilitate the condensation process. erpublications.com This approach is a well-established and straightforward procedure for obtaining symmetrical ketazines. acs.org

In addition to conventional heating, alternative energy sources have been employed to enhance the efficiency of this synthesis. Ultrasonic irradiation has emerged as a notable technique that can significantly improve reaction outcomes. The application of ultrasound enhances reaction kinetics, leading to higher yields and potentially reducing reaction times compared to traditional reflux methods. This improvement is attributed to the physical and chemical effects of acoustic cavitation, which promotes better mass transfer and activation of the reacting species. nih.govacs.org For instance, the synthesis of an Acetophenone azine derivative yielded 73.1% under reflux conditions, while the yield increased to 88.8% when ultrasonic irradiation was applied.

The general procedure for the one-step synthesis involves dissolving the acetophenone derivative in ethanol, followed by the controlled addition of hydrazine hydrate. The isolation of the resulting azine product is often straightforward due to its typically crystalline nature and high melting point, which can lead to its precipitation from the reaction mixture. rsc.org Purification can then be achieved through recrystallization.

Table 1: Comparison of Synthetic Methodologies for a Symmetrical Acetophenone Azine Derivative

| Method | Solvent | Conditions | Yield (%) | Reference |

| Conventional Heating | Ethanol | Reflux | 73.1 | |

| Ultrasonic Irradiation | Ethanol | Sonication | 88.8 |

Reaction Kinetics and Mechanistic Studies in Synthesis

The formation of symmetrical azines from ketones and hydrazine is a process governed by specific reaction kinetics and a well-understood mechanistic pathway. The reaction proceeds in a stepwise manner, initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ketone. erpublications.com

Second Condensation: The formed hydrazone then reacts with a second molecule of the ketone. erpublications.com This second condensation step leads to the formation of the symmetrical azine, with the elimination of another molecule of water. rsc.org

The rate of azine formation is influenced by the nature of the carbonyl compound. Aldehydes generally react faster than ketones, and within ketones, the reactivity decreases from dialkyl ketones to alkaryl ketones to diaryl ketones. rsc.org The formation of ketazines, such as Acetophenone azine, may require the presence of an acid catalyst, like acetic or formic acid, and an excess of the ketone to drive the reaction to completion. rsc.org

Studies have shown that the bifunctionality of hydrazine plays a crucial role in the reaction mechanism. Hydrazine can exist in unprotonated, monoprotonated, and diprotonated forms in solution. The unprotonated and monoprotonated forms are nucleophilic and can participate in the reaction, whereas the diprotonated form lacks the necessary free electron pair on the nitrogen atom for nucleophilic attack. erpublications.com

The use of ultrasonic irradiation has been shown to enhance the reaction kinetics. This enhancement is attributed to increased mass transport of reactants and the generation of localized high temperatures and pressures due to acoustic cavitation, which can accelerate the chemical reaction rates. nih.gov

Oxidation Reactions of Acetophenone Azine

The oxidation of acetophenone azine can be achieved using various oxidizing agents, leading to the formation of corresponding azine oxides.

Oxidizing Agents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

Common oxidizing agents such as potassium permanganate and hydrogen peroxide are employed for the oxidation of acetophenone azine. The reaction conditions, including the choice of solvent and temperature, play a crucial role in the efficiency and outcome of the oxidation process.

Potassium Permanganate (KMnO4): Studies on the oxidation of acetophenone itself by potassium permanganate in an acidic medium indicate that the reaction is first-order with respect to both the substrate and the oxidant. asianpubs.org While specific kinetic data for the oxidation of acetophenone azine by KMnO4 is not extensively detailed, the reactivity of the acetophenone moiety suggests that the azine would also be susceptible to oxidation by this strong oxidizing agent. asianpubs.orgsci-hub.ruderpharmachemica.com

Hydrogen Peroxide (H2O2): Hydrogen peroxide is another effective oxidizing agent for azines. In some cases, the oxidation of azines with hydrogen peroxide can lead to the cleavage of the C=N-N=C bond system, yielding the parent ketone, acetophenone, as a product. researchgate.net The use of catalysts, such as certain selenium compounds, can influence the reaction pathway and product distribution. researchgate.net

The following table summarizes the oxidizing agents used for acetophenone azine and related compounds.

| Oxidizing Agent | Substrate | Key Observations |

| Potassium Permanganate | Acetophenone | First-order kinetics, catalyzed by acid. asianpubs.org |

| Hydrogen Peroxide | Aromatic Aldazines | Can lead to the formation of arenecarboxylic acids with a catalyst. researchgate.net |

| Thianthrene Cation Radical | meso-Azobis-a-phenylethane | Leads to oxidative decomposition, yielding acetophenone and acetophenone azine among other products. koreascience.kr |

Formation of Corresponding Azine Oxides

The oxidation of the nitrogen atoms in the azine linkage leads to the formation of acetophenone azine N-oxides. These N-oxides are important intermediates in organic synthesis. rsc.orgacs.orgnih.gov The reactivity of azine N-oxides has been explored in various catalytic reactions, including palladium-catalyzed direct arylation and rhodium-catalyzed intermolecular alkyne hydroacylation. rsc.orgnih.gov The N-oxide functionality can act as a directing group, influencing the regioselectivity of these transformations. rsc.org

Reduction Reactions of Acetophenone Azine

The reduction of acetophenone azine typically targets the C=N double bonds, leading to the formation of the corresponding hydrazine derivative.

Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Hydride-based reducing agents are commonly used for the reduction of the C=N bonds in azines.

Sodium Borohydride (NaBH4): Sodium borohydride is a mild reducing agent capable of reducing ketones and imines. blogspot.comscribd.comlibretexts.orgmasterorganicchemistry.com While specific studies on the reduction of acetophenone azine with NaBH4 are not extensively detailed, its known reactivity with C=O and C=N bonds suggests it would be an effective reagent for this transformation. libretexts.orgmasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a more powerful reducing agent than NaBH4 and can readily reduce a wide range of functional groups, including azines. libretexts.orgresearchgate.netlookchem.comharvard.eduresearchgate.net It is expected to efficiently reduce acetophenone azine to the corresponding hydrazine.

The table below outlines the common reducing agents and their general applications.

| Reducing Agent | Functional Group Reduced | Product |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones, Imines | Alcohols, Amines |

| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Azines | Alcohols, Amines, Hydrazines |

Conversion to Hydrazines

The reduction of acetophenone azine breaks the two π-bonds of the C=N linkages and adds hydrogen atoms across them, resulting in the formation of 1,2-bis(1-phenylethyl)hydrazine. This transformation converts the imine functionalities into a saturated hydrazine derivative.

Substitution Reactions

Information regarding direct substitution reactions on the aromatic rings of acetophenone azine is limited in the available literature. However, studies on related halogenated acetophenone azines provide some insight into potential substitution pathways. For instance, hexachloroacetophenone azine has been shown to undergo displacement of all its chlorine atoms when treated with sodium methoxide (B1231860), yielding a hexamethoxy derivative. cdnsciencepub.com This indicates that nucleophilic substitution can occur on derivatives of acetophenone azine under certain conditions.

Additionally, research on differently substituted acetophenone azines treated with Vilsmeier's reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) has shown the formation of formylated pyrazole (B372694) derivatives. researchgate.net This suggests that under specific electrophilic conditions, the acetophenone azine structure can undergo cyclization and substitution reactions. The synthesis of asymmetrical acetophenone azines with various substituents on the phenyl rings has also been reported, which involves coupling reactions rather than direct substitution on a pre-formed acetophenone azine molecule. missouri.edu

Conditions and Reagent Specificity

The reactivity of acetophenone azine is highly dependent on the reaction conditions and the reagents employed.

Reaction with Amines: The reaction of acetophenone aminocarbocarbazone with benzylamine (B48309) leads to the formation of acetophenone β-benzyl semicarbazone. gla.ac.uk

Reaction with Hydrazine: Acetophenone azine can be heated with anhydrous hydrazine to produce acetophenone hydrazone. orgsyn.org

Halogenation: Treatment of acetophenone azine with bromine in methanol (B129727) results in the formation of the dibromo analogue. cdnsciencepub.com In contrast, reaction with chlorine in carbon tetrachloride can lead to the formation of α-chloro and α,α'-dichloroacetophenone azines. cdnsciencepub.com

Displacement Reactions: Hexachloroacetophenone azine undergoes displacement of all its chlorine atoms when treated with sodium methoxide (NaOMe) to yield the hexamethoxy compound. cdnsciencepub.com

Hydrolysis and Degradation Studies

The hydrolysis of acetophenone azine is a significant degradation pathway, leading to the formation of its constituent precursors, acetophenone and hydrazine. nih.gov This process is of particular importance in understanding its environmental fate and stability.

Hydrolytic Cleavage to Hydrazine and Acetophenone

Acetophenone azine undergoes hydrolysis, breaking the C=N bonds and the N-N bond to yield acetophenone and hydrazine. nih.govwikipedia.org This reaction is essentially the reverse of its formation from the condensation of acetophenone and hydrazine. smolecule.com The hydrolysis can be catalyzed by acids. nih.govhmpgloballearningnetwork.com In the absence of an acid catalyst, hydrolysis is not observed, even in the presence of water. nih.gov

Kinetics of Hydrolysis under Varied Conditions

The rate of hydrolysis of acetophenone azine is influenced by various factors, including pH and temperature.

In Artificial Sweat: A study on the stability of acetophenone azine in artificial sweat at 37°C demonstrated significant hydrolysis over time. After 24 hours, 30-40% of the initial amount was hydrolyzed. nih.gov After 72 hours, approximately 95% had reacted, and by 120 hours (5 days), the compound was almost completely hydrolyzed. nih.gov The half-life in this medium was determined to be 24 hours.

Effect of pH: Studies on other azines have shown that hydrolysis is lowest at a pD of 8 and increases as the pD decreases, with about 50% of the azine remaining at pD 5 after six days. nih.gov

Catalyzed Hydrolysis: The hydrolysis of acetone (B3395972) azine, a related compound, has been studied using a weak-acid ion exchange resin as a catalyst. The optimal conditions for hydrolysis were found to be a temperature of 90°C, a catalyst mass fraction of 5%, and a molar ratio of water to acetone azine of 7:1, resulting in a 34.6% conversion of acetone azine. researchgate.net A kinetic model for this reaction determined the apparent activation energies for the forward and reverse reactions to be 2067.57 J/mol and 125.07 J/mol, respectively. researchgate.net

Table 1: Hydrolysis of Acetophenone Azine in Artificial Sweat at 37°C

| Time (hours) | Percent Hydrolyzed |

| 24 | 30-40% |

| 72 | ~95% |

| 120 | ~100% |

Data sourced from a stability study of acetophenone azine. nih.gov

Implications for Environmental Persistence and Stability

The susceptibility of acetophenone azine to hydrolysis has significant implications for its environmental persistence. The breakdown into acetophenone and hydrazine suggests that acetophenone azine itself may not be highly persistent in aqueous environments. However, the degradation products also need to be considered. Acetophenone is known to biodegrade readily in the environment and has a low potential for bioconcentration in aquatic organisms. epa.gov Hydrazine, on the other hand, is a known toxic substance. smolecule.com The rate of hydrolysis will therefore directly impact the environmental concentration and potential effects of both the parent compound and its degradation products. The fact that hydrolysis does not readily occur under neutral conditions suggests that its stability may be greater in certain environmental compartments. nih.gov

Interconversion Reactions

Acetophenone azine can participate in interconversion reactions, particularly with its corresponding hydrazone. The formation of acetophenone azine from acetophenone hydrazone can occur, especially at temperatures above 20°C during the removal of volatile materials in its synthesis. orgsyn.org The reaction of acetophenone hydrazone with chloroacetophenone yielding a mixture that includes acetophenone azine further demonstrates the dynamic equilibrium and interconversion possibilities between these related compounds. cdnsciencepub.com

Precursor to Hydrazones via Reaction with Hydrazine

Acetophenone azine serves as a direct precursor for the synthesis of acetophenone hydrazone. This transformation is achieved through a reaction with hydrazine (N₂H₄). wikipedia.org The process involves heating acetophenone azine with anhydrous hydrazine. orgsyn.org This reaction effectively cleaves the azine bridge and results in the formation of two equivalents of the corresponding hydrazone. wikipedia.org

The general reaction is as follows: R₂C=N-N=CR₂ + N₂H₄ → 2 R₂C=N-NH₂ wikipedia.org

This method is particularly advantageous as it can produce high yields of the hydrazone product, which may be purer than those synthesized through direct condensation of a ketone with hydrazine, a process that can sometimes lead to the formation of the azine as a contaminant. orgsyn.org The formation of acetophenone hydrazone from acetophenone azine is a key step in various synthetic routes. orgsyn.org

Table 1: Synthesis of Acetophenone Hydrazone from Acetophenone Azine

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Acetophenone azine, Anhydrous hydrazine | Heating | Acetophenone hydrazone | orgsyn.org |

Precursor to Diazo Compounds

Acetophenone azine is also a precursor to diazo compounds, typically proceeding through the intermediate formation of a hydrazone. wikipedia.orgsathyabama.ac.in The general pathway involves the conversion of the azine to a hydrazone, which is then oxidized to yield the diazo compound.

The hydrazones of acetophenone can react with certain reagents to form intermediate diazo compounds. researchgate.net For example, the oxidation of acetophenone hydrazone with an oxidant like activated manganese dioxide (MnO₂) can produce the corresponding diazo compound. nih.gov This transient diazo species is highly reactive and can be used in subsequent reactions, such as carbon-carbon bond formation. nih.govrsc.org

Recent research has also explored the aerobic dehydrogenation of hydrazones to form diazo compounds using heterogeneous catalysts, such as an iron-nitrogen-carbon (Fe-N-C) catalyst, with oxygen as the oxidant. acs.org The thermal decomposition of diazo compounds can sometimes lead to the formation of azines as a byproduct, highlighting the close chemical relationship between these compound classes. erpublications.comrsc.orgresearchgate.net

Table 2: Transformation Pathway from Acetophenone Azine to Diazo Compounds

| Starting Material | Intermediate | Reagents/Conditions for Transformation | Final Product | Reference |

|---|---|---|---|---|

| Acetophenone azine | Acetophenone hydrazone | Reaction with hydrazine wikipedia.org | - | |

| Acetophenone hydrazone | Diazo compound | Oxidation (e.g., with MnO₂) nih.gov | Diazo compound | nih.gov |

| Acetophenone hydrazone | Diazo compound | Aerobic oxidation with Fe-N-C catalyst acs.org | Diazo compound | acs.org |

Historical Context of Azine Synthesis and Characterization

The synthesis of azines via the condensation of carbonyl compounds with hydrazine (B178648) has been a known reaction for a considerable time. rsc.orgrsc.org Historically, this reaction has been utilized for the isolation, purification, and characterization of carbonyl compounds. erpublications.comrsc.org The formation of a crystalline azine derivative from a liquid carbonyl compound can facilitate its identification.

Early research focused on establishing the fundamental reactivity and properties of azines. Over the years, various methods for synthesizing both symmetrical and unsymmetrical azines have been developed, including solvent-free and catalyst-free procedures. researchgate.net The characterization of these compounds has been advanced by the application of modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography. arkat-usa.orgsci-hub.seresearchgate.net These methods have been crucial in determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry, of acetophenone (B1666503) azine and related compounds. arkat-usa.orgresearchgate.net

Interactive Data Table: Properties of Acetophenone Azine

| Property | Value |

| Molecular Formula | C16H16N2 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | (E)-1-phenyl-N-[(E)-1-phenylethylideneamino]ethanimine |

| CAS Number | 729-43-1 |

| Melting Point | 197-198 °C |

Note: Data sourced from various chemical databases and research articles. nih.gov

Derivatization Strategies and Functionalization

Synthesis of Substituted Acetophenone (B1666503) Azine Derivatives

The core structure of acetophenone azine can be elaborated through the synthesis of both symmetrical and asymmetrical derivatives, allowing for the introduction of a wide array of functional groups.

Symmetrical Acetophenone Azine Derivatives

Symmetrical acetophenone azine derivatives are typically synthesized through the condensation reaction of a substituted acetophenone with hydrazine (B178648) hydrate (B1144303). ugm.ac.idresearchgate.net This straightforward approach involves reacting two equivalents of a single acetophenone derivative with one equivalent of hydrazine, often in a solvent like ethanol (B145695) and sometimes aided by reflux or ultrasonic irradiation. ugm.ac.idugm.ac.iddoaj.org This method has been successfully used to prepare derivatives such as 2'-hydroxy acetophenone azine and 2',4'-dihydroxy acetophenone azine. ugm.ac.idresearchgate.net The reaction yields a symmetrical molecule where the substituents on both phenyl rings are identical. ugm.ac.id

For example, the synthesis of 2',4'-dihydroxy acetophenone azine involves the reaction of 2,4-dihydroxy acetophenone with hydrazine hydrate. researchgate.net The resulting symmetrical azine has hydroxyl groups at the 2' and 4' positions of both aromatic rings. researchgate.net These symmetrical derivatives are of interest for their potential applications as chemosensors. ugm.ac.idresearchgate.net

Table 1: Examples of Symmetrical Acetophenone Azine Derivatives

| Derivative Name | Starting Acetophenone | Synthesis Method | Reference |

| 2'-hydroxy acetophenone azine | 2'-hydroxy acetophenone | Condensation with hydrazine hydrate in ethanol | ugm.ac.id |

| 2',4'-dihydroxy acetophenone azine | 2',4'-dihydroxy acetophenone | Condensation with hydrazine hydrate in ethanol | ugm.ac.idresearchgate.net |

| α,α'-Dichloroacetophenone azine | α-Chloroacetophenone | Acid-catalyzed reaction with hydrazine | cdnsciencepub.com |

Asymmetrical Acetophenone Azine Derivatives

The synthesis of asymmetrical, or unsymmetrical, acetophenone azines allows for the introduction of different substituents on each of the two aromatic rings, leading to a broader range of functionalities and properties.

Asymmetrical acetophenone azines can be prepared by a stepwise reaction. First, a substituted acetophenone is reacted with a large excess of hydrazine hydrate to form the corresponding acetophenone hydrazone. sci-hub.se This hydrazone is then reacted with a different substituted acetophenone to yield the desired unsymmetrical azine. cdnsciencepub.comsci-hub.se This method prevents the formation of significant amounts of symmetrical azines. sci-hub.se

An alternative approach involves the direct reaction of an acetophenone hydrazone with a different ketone. cdnsciencepub.com For instance, the reaction of acetophenone hydrazone with α-chloroacetophenone can produce a mixture containing the unsymmetrical azine, alongside the two symmetrical azines. cdnsciencepub.com Researchers have successfully synthesized various unsymmetrical azines by introducing different donor and acceptor groups, such as alkoxy and halogen substituents, at the 4- and 4'-positions of the phenyl rings. researchgate.net For example, 4-fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone was created to study the effects of dipole alignment in crystals. researchgate.net Another study reported the synthesis of asymmetrical azines like 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-phenylethylidene) hydrazine by refluxing p-isobutyl acetophenone hydrazone with acetophenone. sci-hub.se

Table 2: Examples of Asymmetrical Acetophenone Azine Derivatives with Varied Aromatic Moieties

| Derivative Name | Synthesis Reactants | Key Feature | Reference |

| 4-Fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone | 4-Fluoroacetophenone, 4'-Phenoxyphenylethylidene hydrazone | Donor-acceptor substituted azine | researchgate.net |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine | p-Isobutyl acetophenone hydrazone, 4-Nitroacetophenone | Introduction of nitro group | sci-hub.se |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-methoxyphenyl)ethylidene) hydrazine | p-Isobutyl acetophenone hydrazone, 4-Methoxyacetophenone | Introduction of methoxy (B1213986) group | sci-hub.se |

A specific class of derivatives is formed from mono-Mannich bases of acetophenone. These Mannich bases, which are 1-aryl-3-amino-1-propanone hydrochlorides, can be converted into their corresponding azine derivatives. nih.govnih.gov The synthesis involves reacting the acetophenone-derived mono-Mannich base with hydrazine. nih.govresearchgate.net This creates a bifunctional agent, N,N'-bis(3-amino-1-aryl-propylidene)hydrazine dihydrochloride (B599025). nih.govresearchgate.net

In these structures, the aryl group can be a phenyl or a p-hydroxyphenyl group, and the amine component can be varied, for example, by using dimethylamine, piperidine, or morpholine (B109124) in the initial Mannich reaction. nih.govnih.gov For example, N,N'-bis(3-morpholine-4-yl-1-phenylpropylidene)hydrazine dihydrochloride is an azine derivative synthesized from the corresponding morpholino mono-Mannich base of acetophenone. nih.gov

Introduction of Varied Aromatic Moieties

Chemical Derivatization for Analytical Applications

Acetophenone can be used as a derivatizing agent to facilitate the detection and quantification of certain analytes in chromatography.

Formation for Enhanced Detection in Chromatography

The reaction of an analyte with acetophenone can yield a derivative with improved chromatographic properties or detectability. For instance, while not a derivatization of acetophenone azine itself, acetophenone has been used as a derivatizing agent for compounds like unsymmetrical dimethylhydrazine (UDMH) for analysis by gas chromatography (GC). dtic.mil However, the resulting ketone derivative showed instability under the tested chromatographic conditions. dtic.mil

In high-performance liquid chromatography (HPLC), derivatization is often employed to enhance UV detection. For example, while acetophenone azine itself has been identified in materials using HPLC, the derivatization of other molecules to form azine-like structures is a common strategy. researchgate.netmdedge.com Hydrazine and its derivatives can be reacted with ketones like acetone (B3395972) to form acetone azine, which is then readily analyzed by headspace GC-MS. researchgate.net This principle of forming an azine for enhanced detection is a key analytical strategy. Similarly, other carbonyl-containing reagents are used to derivatize analytes that lack a suitable chromophore for UV detection. For example, 2-bromoacetophenone (B140003) has been used to derivatize betaine, allowing for its simultaneous determination with choline (B1196258) by HPLC-UV, as the resulting derivative has a strong UV absorbance. koreascience.kr

Sensitivity and Specificity Improvements

The derivatization of the acetophenone azine structure is a key strategy for enhancing its performance as a chemosensor, particularly for improving sensitivity and selectivity toward specific analytes. By strategically modifying the molecular framework, researchers can tune the electronic and photophysical properties of the compound.

One significant area of application for derivatized acetophenone azines is in the detection of anions, such as cyanide (CN⁻). ugm.ac.id The introduction of specific functional groups onto the phenyl rings of the acetophenone azine scaffold can greatly influence its binding affinity and signaling response to target ions. For instance, the synthesis of symmetrical acetophenone azine derivatives bearing hydroxyl groups, such as 2'-hydroxy acetophenone azine and 2',4'-dihydroxy acetophenone azine, has been shown to create effective colorimetric and fluorescent chemosensors. ugm.ac.id These hydroxyl groups can act as binding sites for anions, leading to a detectable change in color or fluorescence upon interaction.

Research findings indicate that introducing electron-withdrawing groups can further enhance selectivity for certain anions. The sensitivity of these chemosensors is quantified by the Limit of Detection (LOD), which represents the lowest concentration of an analyte that can be reliably detected. Studies have demonstrated that 2',4'-dihydroxy acetophenone azine exhibits a significantly lower LOD for cyanide compared to the 2'-hydroxy derivative, indicating higher sensitivity. ugm.ac.id This improvement is attributed to the enhanced electronic effects of the additional hydroxyl group. ugm.ac.id

Table 1: Limit of Detection (LOD) for Cyanide Anion by Acetophenone Azine Derivatives

| Compound | Detection Method | LOD (M) | Reference |

| 2'-hydroxy acetophenone azine | Colorimetric | 9.68 x 10⁻⁴ | ugm.ac.id |

| 2'-hydroxy acetophenone azine | Fluorescent | 15.90 x 10⁻⁴ | ugm.ac.id |

| 2',4'-dihydroxy acetophenone azine | Colorimetric | 9.63 x 10⁻⁵ | ugm.ac.id |

| 2',4'-dihydroxy acetophenone azine | Fluorescent | 8.95 x 10⁻⁵ | ugm.ac.id |

Azine Activation via Catalysis

Catalytic activation provides a powerful avenue for the functionalization of azines, enabling the formation of new chemical bonds under mild and efficient conditions. This approach often circumvents the need for harsh reagents or the pre-functionalization of substrates that is common in traditional methods, such as the formation of N-oxides. core.ac.uknih.gov

Silylium (B1239981) Catalysis

A significant advancement in azine functionalization is the use of silylium ion catalysis. core.ac.ukacs.org This method allows for the direct, catalytic, and selective functionalization of azines with nucleophiles, such as silyl (B83357) ketene (B1206846) acetals (SKA), without requiring prior activation of the azine substrate. core.ac.uknih.gov The process is notable for its mild reaction conditions, broad substrate scope, and high functional group tolerance. core.ac.ukacs.org

The catalytic cycle is initiated by the in situ generation of a highly electrophilic silylium ion from a Brønsted acid precatalyst and the SKA. core.ac.ukacs.org This reactive silylium species coordinates to the nitrogen atom of the azine ring, activating it for nucleophilic attack. nih.gov A key feature of this transformation is its high regioselectivity, directing the nucleophilic addition to the C4-position of the azine ring. core.ac.ukacs.org

Following the nucleophilic addition, which forms a dihydropyridine (B1217469) intermediate, a subsequent in situ oxidation step can be performed to rearomatize the ring, yielding the final functionalized azine product in a one-pot procedure. core.ac.ukacs.org The catalyst design, which leverages high electrophilicity and confinement, is crucial for the reaction's efficiency and chemoselectivity. nih.govacs.org This methodology represents a practical and efficient strategy for the diversification of N-heterocyclic compounds. core.ac.uk

Other Catalytic Systems

Beyond silylium catalysis, several other transition-metal-based catalytic systems have been developed to activate and functionalize azines. These methods enable a variety of chemical transformations, including C-H activation, C-C bond formation, and C-N bond construction.

Rhodium Catalysis: Rhodium complexes have proven effective in mediating several types of azine transformations. Cationic Rh(III) catalysts can be used for the synthesis of N-amino isoquinolin-3-one derivatives from acetophenone N-Boc hydrazones through a C-H activation pathway. acs.org In a different reaction, rhodium complexes have been shown to promote a novel, nonsymmetrical cleavage of the N-N bond in azines, accompanied by C-H activation, to yield an imine and a benzonitrile. researchgate.net Furthermore, Rh(I) catalysts have been employed in the ortho-C–H bond activation of aromatic aldazines for alkylation with terminal alkenes. researchgate.net

Copper Catalysis: Copper-based catalysts are also utilized in azine functionalization. For instance, copper(I) iodide has been used to catalyze the C2 alkylation of azine N-oxides with tosylhydrazones under microwave-assisted conditions. mdpi.com Additionally, Cu(II) has been used to promote the synthesis of novel azine scaffolds based on naphthalene. researchgate.net

Palladium Catalysis: Palladium catalysts are well-known for facilitating cross-coupling reactions. In the context of azines, Pd-based systems have been used for the C2-arylation of azines with aryl-bromides. mdpi.com

These diverse catalytic systems underscore the versatility of the azine core, allowing for a wide range of derivatizations and the construction of complex molecular architectures from the fundamental acetophenone azine structure.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of Acetophenone (B1666503) Azine. The symmetry of the molecule is reflected in the simplicity of its ¹H and ¹³C NMR spectra.

The ¹H-NMR spectrum of Acetophenone Azine displays characteristic signals corresponding to the methyl and aromatic protons. Due to the symmetrical nature of the molecule, where two acetophenone units are joined by an azine bridge, single signals are observed for each type of equivalent proton. The aromatic protons appear as a multiplet in the range of δ 6.93–7.63 ppm, while the methyl (CH₃) protons give rise to a distinct singlet at approximately δ 2.56 ppm. The integration of these signals corresponds to the number of protons in each chemical environment.

| Proton Type | Chemical Shift (δ, ppm) | Signal Assignment |

|---|---|---|

| Aromatic | ~6.93 - 7.63 | C₆H₅ |

| Methyl | ~2.56 | CH₃ |

In the ¹³C-NMR spectrum, the imine carbon (C=N) is a key diagnostic peak, appearing at a chemical shift of approximately δ 168.19 ppm. The methyl carbon (CH₃) signal is observed in the aliphatic region around δ 14.96 ppm. The spectrum is further characterized by signals corresponding to the aromatic carbons of the phenyl rings. The formation of the azine from acetophenone is unequivocally confirmed by the absence of the carbonyl (C=O) carbon peak, which is typically found around δ 197.0 ppm in the spectrum of acetophenone. scribd.com

| Carbon Type | Chemical Shift (δ, ppm) | Signal Assignment |

|---|---|---|

| Imine | ~168.19 | C=N |

| Aromatic | (Varies) | C₆H₅ |

| Methyl | ~14.96 | CH₃ |

¹H-NMR Chemical Shifts and Signal Assignments

Infrared (IR) Spectroscopy

IR spectroscopy highlights the key functional groups present in Acetophenone Azine and confirms the conversion from its precursor.

The IR spectrum of Acetophenone Azine is distinguished by a strong absorption band corresponding to the stretching vibration of the carbon-nitrogen double bond (C=N) of the azine group. This characteristic peak is typically observed in the region of 1596–1605 cm⁻¹. researchgate.netsci-hub.se For some substituted acetophenone azines, this asymmetric stretching frequency is a defining feature. sci-hub.se

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=N Stretch | ~1596 - 1605 | Strong |

A crucial piece of evidence for the successful synthesis of Acetophenone Azine from Acetophenone is the disappearance of the strong carbonyl (C=O) stretching peak. In the IR spectrum of the starting material, acetophenone, this peak is prominent around 1686 cm⁻¹. spectroscopyonline.com Its absence in the spectrum of the final product confirms that the carbonyl groups have been fully converted into the azine linkage.

Characteristic C=N Stretch Frequencies

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) of Acetophenone Azine reveals details about its molecular weight and fragmentation pathways. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (C₁₆H₁₆N₂), which is 236.31 g/mol . Studies on the fragmentation of Acetophenone Azine show that common pathways involve the initial loss of a hydrogen atom or a methyl group (M-CH₃). ekb.eg These initial losses are often followed by complex rearrangements, including the migration of phenyl or methyl groups. ekb.eg The fragmentation pattern is distinct from that of acetophenone, which typically shows major fragments at m/z 105 (loss of CH₃) and m/z 77 (phenyl cation).

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a powerful technique for analyzing acetophenone azine. In this method, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and subsequent fragmentation. liverpool.ac.uknih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fingerprint of the molecule, revealing its molecular weight and the masses of its various fragments. asdlib.orgwiley.com Studies have extensively used EIMS to investigate the fragmentation pathways of acetophenone azine and its derivatives. ekb.eg

Molecular Ion Detection (M⁺)

The molecular ion (M⁺) peak in the mass spectrum of acetophenone azine is a crucial piece of information as it confirms the molecular weight of the compound. For acetophenone azine (C₁₆H₁₆N₂), the expected m/z of the molecular ion is 236. cdnsciencepub.com The observation of this peak, even if it is not the most intense (the base peak), is the first step in spectral interpretation. asdlib.org However, the stability of the molecular ion can be low, and in some cases, it may not be observed at all due to rapid fragmentation. asdlib.orgscirp.org The presence of a small peak at m/z 237 can be attributed to the natural abundance of the ¹³C isotope. asdlib.org

Fragmentation Patterns and Mechanisms

The fragmentation of acetophenone azine under electron impact is complex, involving various bond cleavages and rearrangements. acs.org A significant fragmentation pathway involves the initial loss of a methyl group (CH₃) to form a stable ion. asdlib.org Other observed fragments arise from further cleavages and rearrangements within the molecule. ekb.eg

Key Fragmentation Pathways of Acetophenone Azine:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 236 | Molecular Ion (M⁺) |

| 221 | [M - CH₃]⁺ |

| 118 | [C₈H₈N]⁺ |

| 105 | [C₇H₅O]⁺ (from acetophenone impurity) |

| 104 | [C₇H₆N]⁺ |

| 103 | [C₇H₅N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

This table is generated based on data from multiple sources. asdlib.orgcdnsciencepub.com

The fragmentation process is initiated by the high energy imparted to the molecule, leading to the breaking of the weakest bonds and the formation of the most stable charged fragments. gatech.edu

Alkyl and Aryl Migration Phenomena

A notable feature in the mass spectrometry of acetophenone azine is the occurrence of alkyl and aryl migrations. ekb.egacs.org These rearrangements are driven by the formation of more stable ionic structures. Studies have provided evidence for phenyl, hydrogen, and methyl migrations during the unimolecular decomposition of acetophenone azine upon electron impact. acs.orgupenn.edu These migrations often lead to the formation of cyclic intermediates, which then fragment further. ekb.eg This phenomenon is not uncommon in the mass spectrometry of compounds containing aromatic rings and heteroatoms. wiley.com

Cleavage Between Azine Nitrogens

Cleavage of the N-N bond in the azine linkage is a significant fragmentation pathway for acetophenone azine and its derivatives. ekb.eg This homolytic cleavage is facilitated by the relatively low energy required to break the N-N bond. scirp.org This cleavage results in the formation of fragment ions corresponding to the individual acetophenone imine moieties. For acetophenone azine, this cleavage can lead to the formation of ions around m/z 118.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity and confirm the identity of acetophenone azine. ekb.egepa.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each separated component, allowing for their definitive identification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of acetophenone azine. thermofisher.com

X-Ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction (XRD) is the primary technique for elucidating the three-dimensional solid-state structure of crystalline compounds like acetophenone azine. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. mst.edu

Studies on acetophenone azine and its derivatives have revealed important structural features. For instance, the crystal structure of ortho-hydroxy acetophenone azine has been identified as a single-phase polycrystalline monoclinic system. researchgate.netresearchgate.net The configuration of the azine can vary, with both E,E and Z,E isomers being possible. arkat-usa.org The planarity of the molecule can be influenced by steric hindrance from substituents. arkat-usa.org In some asymmetrically substituted acetophenone azines, near-perfect parallel alignment of molecular dipoles has been achieved, which is of interest for applications in nonlinear optics. mst.edumst.edu

Crystallographic Data for an Acetophenone Azine Derivative:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.6622(5) |

| b (Å) | 15.5860(5) |

| c (Å) | 18.5481(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4238.7(2) |

| Z | 8 |

This table presents data for a related derivative, 4-Methyl-N-(1-phenylethyl)-N'-(1-phenylethylidene)benzenesulfonohydrazide, as a representative example of crystallographic analysis in this class of compounds. cdnsciencepub.com

Crystallographic Parameters (e.g., Unit Cell, Space Group)

X-ray crystallography has been instrumental in determining the precise solid-state structure of acetophenone azine derivatives. For instance, ortho-hydroxyacetophenone azine has been identified to possess a monoclinic structure. researchgate.netresearchgate.net The unit cell lattice constants for this derivative were determined to be a = 1.578 nm, b = 1.394 nm, and c = 0.64 nm, with plane angles of α = 90°, β = 123.8°, and γ = 90°. researchgate.netresearchgate.net

In another example, 4-iodoacetophenone azine crystallizes in the orthorhombic space group Pbcn. missouri.eduresearchgate.net Its unit cell parameters are a = 34.5187(19) Å, b = 7.2638(4) Å, and c = 6.3736(3) Å. missouri.eduresearchgate.net Similarly, (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate crystallizes in the triclinic system with the space group P-1. nih.gov The unit cell dimensions for this solvate are a = 6.1616 (7) Å, b = 7.3109 (8) Å, and c = 13.4537 (15) Å, with angles α = 96.771 (1)°, β = 103.049 (2)°, and γ = 96.607 (1)°. nih.gov

The crystallographic data for various acetophenone azine derivatives are summarized in the interactive table below.

Polycrystalline Nature and Monoclinic Structure

Studies on thin films of ortho-hydroxyacetophenone azine have shown that both the bulk material and the deposited films are single-phase polycrystalline with a monoclinic structure. researchgate.netresearchgate.net This indicates that while the material consists of many small crystallites, they all share the same monoclinic crystal system. The polycrystalline nature is a common characteristic of azine compounds. semanticscholar.org

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound, ensuring it matches the expected molecular formula. For various asymmetrical p-isobutyl acetophenone azines, elemental analysis has been employed to verify their composition. researchgate.net The molecular formula for acetophenone azine is C₁₆H₁₆N₂. nih.govscbt.comthermofisher.com The expected elemental composition would be approximately 81.32% Carbon, 6.82% Hydrogen, and 11.85% Nitrogen.

Stereochemical Characterization

The stereochemistry of acetophenone azine is largely defined by the configuration around the C=N double bonds and the conformation around the central N-N single bond.

Azines can exist as three possible configurational isomers: (E,E), (E,Z), and (Z,Z). rsc.orgerpublications.com The (E,E)-isomer is generally the most thermodynamically stable form for aromatic azines, where the larger phenyl groups are positioned trans to each other across the C=N–N=C backbone. rsc.orgerpublications.com This configuration minimizes steric hindrance. Numerous studies on para-substituted acetophenone azines have confirmed their existence in the (E,E)-configuration in the solid state. capes.gov.brmissouri.eduacs.org For example, (E,E)-2′,4′-dihydroxyacetophenone azine is centrosymmetric and exists in an E,E configuration with respect to the two C=N bonds. nih.gov

Aromatic azines, including derivatives of acetophenone azine, are known to undergo thermal and photochemical isomerization around the C=N double bonds. rsc.orgerpublications.comresearchgate.net This E/Z isomerization allows for the interconversion between the (E,E), (E,Z), and (Z,Z) isomers. rsc.orgerpublications.com The process is often reversible, with the thermodynamically more stable (E,E) form being favored. erpublications.com Irradiation with light can promote the formation of the less stable isomers, a property that leads to the photochromic behavior observed in some azines. rsc.orgerpublications.com Studies on various azines have shown that they can undergo photochemical E/Z isomerization to produce (E/Z) and (Z/Z) isomers from the more stable (E,E) form. osti.gov

In addition to isomerization at the C=N bonds, the conformation of the azine bridge is determined by rotation around the central N-N single bond. researchgate.net This rotation leads to different conformations, most notably the s-trans (anti) and gauche (syn) forms. While conjugation across the azine bridge is maximized in the planar s-trans conformation, many substituted acetophenone azines adopt a non-planar gauche conformation in the solid state. missouri.eduresearchgate.netmissouri.edu For instance, 4-iodoacetophenone azine exhibits a gauche conformation around the N-N bond. missouri.eduresearchgate.net Theoretical studies on formaldazine, a simple azine, indicate that the energy barrier for rotation around the N-N bond is relatively low, suggesting that conformational changes can occur with minimal energy input. researchgate.net This rotational flexibility is a key aspect of the molecule's dynamic behavior. scribd.com

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of azine systems. DFT calculations are computationally less intensive than other high-level methods while still providing accurate results by incorporating a significant portion of electron correlation. sci-hub.se A common approach involves using Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional (B3LYP) combined with various basis sets, such as 6-31G(d,p) and 6-311++G(d,p), to model the molecular system. sci-hub.secdnsciencepub.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For acetophenone (B1666503) azine and its derivatives, DFT methods are employed to find the conformers that exist at a minimum on the potential energy surface. researchgate.netmdpi.com This process often begins with a potential energy surface (PES) scan, where key torsional angles are systematically rotated to map out the energetic landscape and identify stable geometries. sci-hub.senih.gov For instance, a PES scan of the precursor p-isobutylacetophenone was used to inform the starting conformations for the subsequent optimization of its corresponding asymmetrical azines. sci-hub.se

The calculations typically predict that the E,E-configuration is the most stable for symmetrically substituted acetophenone azines. missouri.edursc.orgcapes.gov.br In unsymmetrical azines, different conformers, such as syn and anti, may arise depending on the substituents. sci-hub.se For example, in a methoxy-substituted p-isobutyl acetophenone azine, the 3-syn conformer was found to be the preferred conformation based on its heat of formation calculated via the B3LYP/6-311++g(d,p) method. sci-hub.se The optimized geometric parameters, including bond lengths and angles, are then calculated for these stable conformers. These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

| Molecule | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|---|

| Symmetrical Azines | C=N | 1.274 - 1.283 | C-N-N | - |

| N-N | 1.403 - 1.414 | |||

| p-isobutyl acetophenone azine derivative (nitro-substituted) | N15-N14 | 1.411 | C13-N14-N15 | 117.2 |

| C13-N14 | 1.288 | N14-N15-C16 | 117.2 |

Data sourced from computational studies on various acetophenone azine derivatives. The specific values can vary based on the substituents and the level of theory used. sci-hub.se

The three-dimensional structure of acetophenone azine is significantly influenced by steric effects, particularly from the methyl groups attached to the imine carbons and substituents on the phenyl rings. These steric interactions are a key factor in determining the molecule's preferred conformation. arkat-usa.org While conjugated azines generally favor an extended, planar conformation to maximize π-electron delocalization, steric hindrance can force parts of the molecule to twist out of plane. missouri.eduarkat-usa.org

In E,E-configured acetophenone azines, crystal structure analyses reveal that the central C=N-N=C bridge is often not perfectly planar. missouri.edursc.orgcapes.gov.br The N-N bond frequently adopts a gauche conformation, with dihedral angles reported between 115° and 140°. This deviation from planarity is a strategy to relieve the steric strain between the phenyl rings and the methyl groups. missouri.edu Even with strong electron-donating and -accepting groups that would favor a planar structure for better conjugation, the steric hindrance is often sufficient to enforce a non-planar N-N conformation. missouri.edu

Transition state analysis using DFT is a powerful method to investigate reaction mechanisms and calculate the energy barriers associated with chemical transformations. cdnsciencepub.com This approach has been applied to understand the formation of acetophenone azine from its precursors. cdnsciencepub.comresearchgate.net In one study, the formation of acetophenone azine from acetophenone p-toluensulfonylhydrazone was investigated at the B3LYP/6-31G(d,p) level of theory. cdnsciencepub.com

The calculations explored competing mechanistic pathways. One mechanism involves the formation of a diazo intermediate which then attacks a carbene, while another involves the direct attack of one diazo molecule on another with the simultaneous elimination of a nitrogen molecule. cdnsciencepub.com By locating the transition state structures for each step, the activation energies can be calculated. For the formation of acetophenone azine, two competing transition states, TS1-1 and TS1-2, were identified with activation barriers of 35.28 kcal/mol and 31.59 kcal/mol, respectively. cdnsciencepub.com The comparable energies of these barriers suggest that both mechanisms could be operating simultaneously during the reaction. cdnsciencepub.com Such computational analyses are crucial for elucidating complex reaction pathways that are difficult to probe experimentally. researchgate.net

Steric Effects and Molecular Structure

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and bonding within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. sci-hub.senih.gov For acetophenone azine and its derivatives, NBO analysis performed at the DFT level (e.g., B3LYP/6-31+G(d,p)) reveals key insights into molecular stability arising from intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.netresearchgate.net

The analysis quantifies the stabilization energy E(2) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov These interactions, often described as donor-acceptor interactions, are critical for understanding the electronic communication between different parts of the molecule. researchgate.net For example, in substituted acetophenone azines, NBO analysis has been used to study the asymmetrization effect, where substituents on one phenyl ring influence the electron distribution across the entire molecule. sci-hub.seresearchgate.net It has also been used to confirm that the azine bridge can act as a "conjugation stopper," limiting the electronic influence of a substituent on one phenyl ring from extending to the other. sci-hub.se

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electronic charge density, ρ(r), and its topological properties to define atomic interactions and bonding. sci-hub.senih.gov The AIM analysis is performed on the optimized molecular geometry to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net

Key to the AIM analysis are the bond critical points (BCPs), which are points of minimum charge density between two interacting atoms. The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. sci-hub.seresearchgate.net A positive Laplacian (∇²ρ > 0) is characteristic of closed-shell interactions, such as ionic bonds and van der Waals interactions, while a negative Laplacian (∇²ρ < 0) indicates shared-shell interactions typical of covalent bonds. sci-hub.se

In studies of substituted acetophenone azines, AIM theory has been employed to identify and characterize intramolecular hydrogen bonds. sci-hub.seresearchgate.netnih.gov For instance, in a methoxy-substituted asymmetrical azine, the analysis of electron density and Laplacian properties indicated the presence of two C-H···N intramolecular bridges. sci-hub.seresearchgate.net These interactions were found to reduce the electron density in the aromatic systems of the azine, demonstrating the power of AIM theory to reveal subtle electronic effects that govern molecular structure and stability. sci-hub.seresearchgate.net

Delocalization of Electron Systems

Research into the electronic structure of acetophenone azines has explored the concept of the azine bridge (–C(Me)=N-N=C(Me)–) and its role in electron delocalization between the two phenyl rings. Studies combining crystallographic, electrochemical, and ab initio methods have suggested that the azine bridge acts as a "conjugation stopper," inhibiting the flow of electrons between donor and acceptor groups on the phenyl rings. acs.org

To further investigate this, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. acs.orgnih.gov By comparing the chemical shifts of symmetric (where the substituents on both phenyl rings are the same) and asymmetric (with donor and acceptor substituents) acetophenone azines, the degree of through-conjugation can be probed. acs.org The underlying principle is that if significant electron delocalization occurs across the azine bridge, changes in the substituent on one ring should influence the NMR chemical shifts of the protons and carbons on the other ring. acs.org

A comprehensive study of nine symmetrical and eighteen asymmetrical acetophenone azines demonstrated that varying the donor or acceptor group on one phenyl ring does not significantly alter the chemical shifts of the aromatic protons and carbons on the other ring. nih.govmst.edu This provides compelling evidence that the azine bridge largely inhibits through-conjugation, supporting the "conjugation stopper" hypothesis. nih.govmst.edu This finding is crucial for the rational design of molecules with specific electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the chemical behavior and biological activities of compounds based on their molecular structures. wikipedia.orgjocpr.com These models establish a mathematical relationship between the chemical's structure and its activity, which can then be used to predict the properties of new or untested compounds. wikipedia.org

Prediction of Chemical Behavior and Interactions

In the context of acetophenone azine, QSAR modeling has been utilized to predict its potential as a skin sensitizer. nih.gov In silico evaluations using software platforms like DEREK Nexus and VEGA have identified structural alerts for skin sensitization. nih.gov For instance, the DEREK Nexus software predicted an EC3 value of 0.15% in the Local Lymph Node Assay (LLNA), classifying the substance as a strong sensitizer, while the VEGA platform suggested it would be a weak sensitizer. nih.gov

QSAR models work by correlating a compound's hazard scores with the scaled toxicity data of its metabolites. For acetophenone azine, this involves considering its hydrolysis products, such as hydrazine (B178648) and acetophenone. nih.gov These predictive models are valuable for risk assessment, helping to identify key structural features that influence reactivity and toxicity without the need for extensive experimental testing.

Spectroscopic Property Prediction and Correlation

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of acetophenone azine, such as its infrared (IR) spectrum.

Theoretical IR Frequencies

Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies of molecules. For derivatives of acetophenone azine, such as asymmetrical p-isobutyl acetophenone azines, DFT methods have been employed to calculate theoretical IR frequencies. researchgate.netdaneshyari.com These calculations provide a theoretical spectrum that can be compared with experimental data. researchgate.net For instance, in a study of three asymmetrical p-isobutyl acetophenone azines, the stable conformers were predicted using DFT, and their vibrational analyses were performed. researchgate.netsci-hub.se

Correlation with Experimental Spectroscopic Data

The accuracy of theoretical predictions is validated by correlating them with experimental spectroscopic data. For the aforementioned asymmetrical p-isobutyl acetophenone azines, the theoretically calculated IR frequencies were found to be in good agreement with the experimental values obtained from FT-IR spectroscopy. researchgate.net This correlation allows for confident assignment of the observed vibrational bands. For example, the strong band observed in the region of 1596–1604 cm⁻¹ in the experimental spectra of these azines was attributed to the C=N asymmetric stretching vibration, a characteristic feature of the azine group. sci-hub.se Similarly, other characteristic bands for the N-N stretching and the vibrations of substituent groups like nitro (NO₂) and methoxy (B1213986) (OCH₃) were identified and correlated between theoretical and experimental spectra. sci-hub.se

Nonlinear Optical (NLO) Property Investigations

Acetophenone azines, particularly unsymmetrical derivatives with donor and acceptor groups, have been investigated for their nonlinear optical (NLO) properties. NLO materials are of interest for applications in photonics and optoelectronics.

Theoretical predictions of NLO properties are often made by calculating the dipole moment (μ), polarizability (α₀), and the first hyperpolarizability (β_tot). researchgate.net Studies on asymmetrical p-isobutyl acetophenone azines have shown that the introduction of a nitro group (an acceptor) and a methoxy group (a donor) can enhance the NLO response. researchgate.net For example, the azine with a nitro substituent was found to have a better NLO property compared to the unsubstituted and methoxy-substituted analogues, as indicated by its α₀ and β_tot values. researchgate.net

Experimental validation of these theoretical findings is often carried out using the second-harmonic generation (SHG) test. researchgate.net In the case of the nitro-substituted p-isobutyl acetophenone azine, it was found to be NLO active in the experimental SHG test, confirming the theoretical predictions. researchgate.net Furthermore, research on other unsymmetrical acetophenone azines, such as 4-decoxy-4′-chloroacetophenone azine (DCA), has demonstrated strong SHG signals, with a response 34 times larger than that of urea (B33335), a standard NLO material. rsc.org This significant NLO response is attributed to the polar alignment of the molecules in the crystal lattice. rsc.org

Dipole Moment Calculations

The dipole moment (µ) is a measure of the polarity of a molecule. Theoretical calculations of the dipole moment for a series of asymmetrical p-isobutyl acetophenone azines have been performed to understand their electronic behavior. cdnsciencepub.com The calculations were carried out using DFT methods.

For the following asymmetrical p-isobutyl acetophenone azines, the calculated dipole moments are presented in the table below. cdnsciencepub.com

| Compound Name | Dipole Moment (µ) in Debye cdnsciencepub.com |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-phenylethylidene) hydrazine | 1.5028 |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine | 4.5801 |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-methoxyphenyl)ethylidene) hydrazine | 2.5833 |

Polarizability (α₀) and Hyperpolarizability (βₜₒₜ)

Polarizability (α₀) and first hyperpolarizability (βₜₒₜ) are key indicators of a molecule's potential for nonlinear optical applications. These properties have been theoretically determined for several asymmetrical p-isobutyl acetophenone azine derivatives. cdnsciencepub.com The calculations reveal how substituent groups on the phenyl rings influence the NLO properties of the azine structure.

The study highlighted that the introduction of strong electron-donating or electron-withdrawing groups significantly affects the hyperpolarizability. cdnsciencepub.com For instance, the presence of a nitro group, a strong electron acceptor, in 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine leads to a substantially higher βₜₒₜ value compared to the other derivatives, indicating its enhanced NLO properties. cdnsciencepub.com

The calculated values for the mean polarizability and the total first hyperpolarizability are detailed in the table below. cdnsciencepub.com

| Compound Name | Mean Polarizability (α₀) in esu cdnsciencepub.com | Total First Hyperpolarizability (βₜₒₜ) in esu cdnsciencepub.com |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-phenylethylidene) hydrazine | 0.505 x 10⁻²³ | 1.139 x 10⁻³⁰ |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine | 0.551 x 10⁻²³ | 5.128 x 10⁻³⁰ |

| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-methoxyphenyl)ethylidene) hydrazine | 0.542 x 10⁻²³ | 2.023 x 10⁻³⁰ |

Advanced Applications in Chemical Science

Synthetic Intermediate in Chemical Synthesis

Acetophenone (B1666503) azine serves as a valuable precursor and building block (synthon) in the synthesis of a wide array of chemical compounds. Its reactivity is centered around the azine moiety, which can be strategically cleaved or transformed to yield other valuable chemicals.

Hydrazine (B178648) Production via Acid Hydrolysis

One of the notable industrial applications of acetophenone azine is its role as an intermediate in the production of hydrazine. google.com The synthesis of hydrazine can be achieved through the acid hydrolysis of acetophenone azine. google.comgoogleapis.com This reaction effectively cleaves the two imine bonds of the azine molecule.

This process is a key step in certain industrial methods for hydrazine production, such as variants of the Raschig process, where an azine is formed and subsequently hydrolyzed. google.com The reaction regenerates the starting ketone, acetophenone, which can be recycled, and produces hydrazine. sathyabama.ac.in Stability studies have shown that acetophenone azine hydrolyzes in the presence of moisture, breaking down into acetophenone and hydrazine. For instance, one study observed that approximately 95% of the compound hydrolyzed over five days at 37°C in a solution mimicking artificial sweat. nih.gov This reactivity underscores its utility as a hydrazine source that can be generated in situ.

Precursor for Nitrogen-Containing Compounds

Beyond hydrazine, acetophenone azine is a versatile precursor for a variety of other nitrogen-containing organic compounds. nih.gov The N-N bond and the reactive C=N groups provide a scaffold for constructing more complex molecules. For example, the reduction of azines is a viable method for synthesizing 1,2-disubstituted hydrazines, which are themselves important intermediates in medicinal chemistry and for the synthesis of heterocyclic compounds. unimi.it

The general transformation involves the reduction of the double bonds in the azine structure, as shown in the table below.

| Starting Material | Reaction Type | Product Class |

| Acetophenone Azine | Ionic Hydrogenation | 1,2-dialkylhydrazines |

| Acetophenone Azine | Reaction with alcohols/hydrazine | N-alkylhydrazones |

| This table illustrates synthetic pathways from acetophenone azine to other nitrogen-containing compounds. |

Furthermore, azines can be precursors to diazo compounds. sathyabama.ac.in The versatility of the azine group allows it to participate in various organic transformations, making it a key starting material for compounds that are integral to pharmaceuticals, agrochemicals, and polymers. unimi.itguidechem.com

Synthons for Heterocyclic Compounds